molecular formula C9H12FN B1209608 2-Amino-3-fluoro-1-phenylpropane CAS No. 77449-02-6

2-Amino-3-fluoro-1-phenylpropane

Cat. No.: B1209608
CAS No.: 77449-02-6
M. Wt: 153.2 g/mol
InChI Key: DRCPTTFLGZCUKR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-fluoro-1-phenylpropane (monofluoroamphetamine) is a fluorinated analogue of amphetamine of significant interest to neuroscience and neuropharmacology research. Its primary research value lies in its interaction with the dopamine neurotransmitter system. Studies on its optical isomers have demonstrated that the (+)-isomer is a potent agent that stimulates the release of and inhibits the re-uptake of radiolabelled dopamine in rat striatal tissue in vitro, with a much stronger effect than the (−)-isomer . This makes it a valuable chemical tool for investigating the mechanisms of dopamine regulation and neurotransmission. The analysis of this compound in biological matrices, such as brain tissue, can be performed using specialized techniques like gas chromatography with electron-capture detection following pentafluorobenzoylation under aqueous conditions . The introduction of fluorine, a bioisostere of hydrogen, can significantly alter the biophysical and chemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity, which is a common strategy in the development of bioactive compounds . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77449-02-6

Molecular Formula

C9H12FN

Molecular Weight

153.2 g/mol

IUPAC Name

(2S)-1-fluoro-3-phenylpropan-2-amine

InChI

InChI=1S/C9H12FN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1

InChI Key

DRCPTTFLGZCUKR-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CC(CF)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CF)N

Canonical SMILES

C1=CC=C(C=C1)CC(CF)N

Other CAS No.

77449-02-6

Synonyms

2-amino-3-fluoro-1-phenylpropane
2-amino-3-fluoro-1-phenylpropane hydrochloride
2-amino-3-fluoro-1-phenylpropane, (+-)-isomer
2-amino-3-fluoro-1-phenylpropane, (R)-isomer
alpha-fluoromethylphenylethylamine
monofluoroamphetamine

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Fluoro 1 Phenylpropane and Its Chiral Enantiomers

Strategies for Carbon-Carbon Bond Formation

Creating the phenylpropane skeleton often involves established carbon-carbon bond-forming reactions. chemistry.coachalevelchemistry.co.uklibretexts.orgnih.govyoutube.com These methods are crucial for assembling the basic carbon framework of the target molecule. chemistry.coachalevelchemistry.co.uklibretexts.orgnih.govyoutube.com One common method is the Grignard reaction, where a phenylmagnesium halide is reacted with a three-carbon electrophile like propylene (B89431) oxide. Another approach is the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride, followed by reduction of the resulting ketone. More advanced techniques like the Heck reaction or Suzuki coupling can also be employed to form the desired carbon-carbon bonds. chemistry.coachalevelchemistry.co.uk

Installation of the Amino Group

Introducing the amino group at the second position of the propane (B168953) chain is a critical step. A widely used method is the reductive amination of 1-phenyl-2-propanone. youtube.com This one-pot reaction involves treating the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride. youtube.com Alternative methods include the Gabriel synthesis, starting from a corresponding halide, or the Hofmann rearrangement of a suitable amide. For enantioselective syntheses, chiral auxiliaries or asymmetric catalysts are often employed during the amination step to control the stereochemistry. mdpi.comnih.gov

Mechanistic Insights into the Synthesis of 2 Amino 3 Fluoro 1 Phenylpropane

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps

The formation of the C-N bond can be accomplished through various methods, including electrophilic amination. wikipedia.org This process involves the reaction of a carbon nucleophile (like an enolate or organometallic species) with an electrophilic nitrogen source, such as O-acylhydroxylamines or oxaziridines. wikipedia.orgnih.gov The mechanism generally involves nucleophilic attack on the electron-deficient nitrogen atom. wikipedia.org Alternatively, reductive amination of a corresponding ketone precursor (1-phenyl-2-propanone) provides another route. This involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Another key strategy involves the azidation of a suitable precursor, which can be subsequently reduced to the amine. For instance, an alcohol can be converted to a good leaving group (e.g., a mesylate), which is then displaced by an azide (B81097) nucleophile (NaN₃). This reaction also follows an SN2 pathway. The resulting azide is then reduced to the primary amine, typically through catalytic hydrogenation.

Transition State Analysis in Fluorination and Amination Reactions

The stereochemical outcome of the synthesis is determined at the transition state of the key bond-forming reactions. Computational and experimental studies on analogous systems provide insight into these critical, fleeting structures.

Fluorination: In the SN2 fluorination of secondary alcohols or their derivatives, the transition state involves the simultaneous breaking of the carbon-leaving group bond and the formation of the carbon-fluorine bond. The geometry is typically trigonal bipyramidal, with the incoming fluoride (B91410) and the departing leaving group in apical positions, leading to the inversion of configuration. guidechem.com Computational studies on the fluorination of 2-bromopropane (B125204) with KF(18-crown-6) show that the relative energies of the SN2 and competing E2 transition states are highly sensitive to the solvent environment. Microsolvation by hydrogen-bond-donating species like bulky diols can preferentially stabilize the SN2 transition state, thus favoring the desired substitution product. nih.gov

Amination: For catalytic asymmetric hydroamination of alkenes, the structures of the transition states leading to the major and minor enantiomers can differ significantly. In some iridium-catalyzed systems, the distinction arises not just from the face of the alkene to which the metal is bound, but also from the orientation of the ancillary ligands around the metal center. In copper-catalyzed asymmetric amination of alkenes, DFT modeling suggests that stereoselectivity is determined in a concerted, asynchronous transition state for C-N bond formation. nih.gov In electrophilic amination, the nature of the aminating agent is key. For direct amination of arenes with hydrazoic acid, quantum chemical calculations have identified the aminodiazonium cation (H₂N₃⁺) as the active electrophile, which then proceeds through a classical SEAr mechanism. researchgate.net

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

Catalysts and additives are instrumental in controlling the selectivity (chemo-, regio-, and stereo-) and enhancing the efficiency of the fluorination and amination steps.

For Fluorination: The choice of fluorinating agent is critical. While DAST is common, it can lack chemoselectivity with complex molecules containing multiple reactive sites. nih.gov Newer reagents like PhenoFluor™ (an N,N'-bis(2,6-diisopropylphenyl)-1-fluoro-2,2-dimethylpropyl-imidazolidin-2-ylidene) have been developed for greater functional group tolerance in late-stage deoxyfluorination. nih.gov In nucleophilic fluorination using alkali metal fluorides like KF, which suffer from low solubility, phase-transfer catalysts such as 18-crown-6 (B118740) are often employed to enhance the fluoride anion's nucleophilicity. nih.govnsf.gov The addition of bulky alcohols or diols can further modulate reactivity and suppress side reactions like elimination by creating a specific microsolvation environment around the fluoride ion. nih.govresearchgate.net

For Amination: A wide array of catalysts has been developed for enantioselective amination.

Metal Catalysts: Copper(I) fluoride complexes have been used for the SN2 fluorination of alkyl bromides. researchgate.net For amination, copper(II) triflate can catalyze the reaction of alkenes with azodicarboxylates. nih.gov Cationic iridium complexes are effective for the hydroamination of unactivated internal alkenes. nih.gov

Biocatalysts: Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome c, have emerged as powerful tools for stereoselective synthesis. These biocatalysts can perform abiological carbene transfer reactions, including N-H insertions to form α-trifluoromethyl amines with high enantiomeric excess. rochester.edu This approach offers a sustainable route to chiral fluorinated amines.

Organocatalysts: Chiral phosphoric acids and other organocatalysts are used in various asymmetric transformations, including aminations.

The table below summarizes some catalytic systems used in related fluorination and amination reactions.

Reaction TypeCatalyst/ReagentSubstrate TypeKey Outcome
DeoxyfluorinationPhenoFluor™Complex AlcoholsHigh chemoselectivity, late-stage fluorination
Nucleophilic FluorinationKF / 18-crown-6 / Bulky DiolsAlkyl HalidesEnhanced SN2 selectivity over E2
HydroaminationCationic Iridium ComplexUnactivated AlkenesHigh yield and enantioselectivity
N-H Carbene InsertionEngineered Cytochrome cAryl Amines, Diazo-trifluoropropanoatesEnantioenriched α-trifluoromethyl amines
Allylic AminationCu(MeCN)₄PF₆ / R-(+)-BINAMAlkenes, N-arylhydroxylaminesChiral N-aryl allylamines

Solvent and Temperature Effects on Reaction Pathways and Stereochemical Outcomes

The choice of solvent and the reaction temperature can profoundly influence reaction rates, yields, and, most importantly, the stereochemical outcome by altering reaction pathways and the stability of intermediates and transition states.

The reactivity of the fluoride ion is highly dependent on the solvent. In polar aprotic solvents, a "naked" fluoride ion is highly basic and can lead to significant amounts of elimination (E2) byproducts, especially with secondary substrates. nih.gov In contrast, polar protic solvents solvate the fluoride ion through hydrogen bonding, reducing its reactivity but often increasing the selectivity for SN2 substitution. nih.gov The strategic addition of stoichiometric amounts of alcohols like tert-butanol (B103910) to aprotic solvents such as acetonitrile (B52724) can create a specific microsolvated environment that inhibits the E2 pathway while allowing the SN2 reaction to proceed. nih.gov

A study on the synthesis of an azido-phenylpropane derivative, a precursor to an amine, highlights the dramatic effect of the solvent on product distribution. The reaction of a mesylate with sodium azide in different polar aprotic solvents showed varying ratios of the desired azide product and an elimination side-product.

Table 1: Effect of Solvent on Azide Synthesis Data adapted from a study on a related phenylpropane system.

EntrySolventDesired Azide Product (%)Side Product (%)Total Yield (%)
1DMF95566
2DMSO93764
3HMPA742646

Temperature also plays a crucial role. Lowering the temperature, often to -78°C, is standard practice during the addition of reactive reagents like DAST to control the initial exothermic reaction. guidechem.com However, the subsequent conversion of the intermediate to the final fluorinated product may require warming to proceed at a reasonable rate. guidechem.com In studies of fluorescence, which can be related to molecular interactions, the intensity of signals often increases at lower temperatures due to reduced solvent quenching and slower molecular reorientation, indicating a more ordered solvent environment. This ordering can influence the selectivity of a reaction by affecting the solvation shells around reactants and transition states. In some stereoselective reactions, lower temperatures generally lead to higher enantiomeric or diastereomeric excess by amplifying the small energy differences between competing diastereomeric transition states.

Theoretical and Computational Investigations of 2 Amino 3 Fluoro 1 Phenylpropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 2-Amino-3-fluoro-1-phenylpropane, an FMO analysis would reveal how the electron-withdrawing fluorine atom and the electron-donating amino group influence the electron density and reactivity of the molecule. While specific published data for this compound is not available, a hypothetical FMO analysis would yield data similar to that presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy -9.50Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -0.25Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap 9.25Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.

Note: The values in this table are illustrative examples and not based on published experimental or computational results for this specific molecule.

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. Red-colored regions indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons on electronegative atoms (like nitrogen or fluorine) and are prone to electrophilic attack. Blue-colored regions signify positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms (like the amino group), and are susceptible to nucleophilic attack.

An EPS map for this compound would likely show a region of high negative potential around the fluorine atom and the nitrogen of the amino group, and a region of high positive potential around the hydrogens of the amino group. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for a molecule's biological activity.

Table 2: Hypothetical Electrostatic Potential Surface Key Values for this compound

Molecular RegionHypothetical Potential Range (kcal/mol)Implication for Intermolecular Interactions
Amino Group (N atom) -35 to -45Strong hydrogen bond acceptor site.
Amino Group (H atoms) +25 to +35Strong hydrogen bond donor site.
Fluorine Atom -15 to -25Potential site for halogen bonding or other electrophilic interactions.
Phenyl Ring -10 to +10Site for π-π stacking or hydrophobic interactions.

Note: The values in this table are illustrative examples and not based on published experimental or computational results for this specific molecule.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to bind to biological targets. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers to rotation around single bonds.

This compound has several rotatable single bonds, primarily the Cα-Cβ bond and the Cβ-phenyl bond. The rotation around these bonds gives rise to different spatial arrangements of the phenyl, amino, and fluoromethyl groups. A computational conformational search would identify the lowest energy (most stable) conformers and the transition states between them. The energy differences between these states are the rotational barriers. Studies on similar molecules, such as amphetamine itself, have shown that the molecule preferentially adopts specific conformations. rsc.org

A detailed study on this compound would provide the specific rotational energy barriers and the relative populations of its stable conformers at a given temperature.

Table 3: Hypothetical Rotational Barriers for Key Bonds in this compound

Rotatable BondHypothetical Energy Barrier (kcal/mol)Consequence
Cα - Cβ 3.5 - 5.0Influences the relative orientation of the amino and fluoromethyl groups.
Cβ - Phenyl 2.0 - 3.5Determines the orientation of the propyl side-chain relative to the aromatic ring.

Note: The values in this table are illustrative examples and not based on published experimental or computational results for this specific molecule.

The introduction of a fluorine atom can significantly influence a molecule's conformational preferences through stereoelectronic effects. Fluorine is highly electronegative and can participate in intramolecular hydrogen bonding with the nearby amino group. Furthermore, a "gauche effect" is often observed between vicinal fluorine and nitrogen atoms in similar structures, where a conformation with these groups positioned at a 60° dihedral angle is favored over the anti (180°) conformation. This preference can lock the side chain into a more rigid structure compared to its non-fluorinated analog. While specific studies on this compound are lacking, research on fluorinated β-peptides confirms that fluorine can exert significant control over local conformation. nih.gov A computational study would be necessary to confirm the extent of these effects in this particular molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically model molecules in a vacuum and at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time in a more realistic environment, such as in water or a lipid bilayer. An MD simulation of this compound would model the movements of the molecule, including its conformational changes and its interactions with solvent molecules.

Such simulations could reveal how the molecule behaves in an aqueous solution, how it might approach and interact with a model of a biological membrane, and how its flexibility is influenced by its environment. This provides a bridge between the static picture from quantum mechanics and the dynamic reality of biological systems. Currently, there are no published MD simulation studies specifically for this compound.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in the structural elucidation of novel compounds. For fluorinated molecules such as this compound, computational approaches are particularly valuable due to the high sensitivity of the ¹⁹F nucleus to its electronic environment. frontiersin.orgresearchgate.net Density Functional Theory (DFT) is a commonly employed method for calculating NMR shielding constants, which are then converted to chemical shifts. nih.govrsc.org

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govrsc.org For fluorine-containing organic molecules, hybrid functionals like B3LYP and BHandH, in conjunction with basis sets that include diffuse and polarization functions (e.g., 6-311++G(2d,p)), have been shown to provide reliable results for ¹³C and ¹⁹F chemical shifts. rsc.org The process involves optimizing the molecule's geometry, followed by the calculation of NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values (σ_iso) are then referenced against the shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the chemical shifts (δ).

It is important to note that the chemical shifts of flexible molecules like this compound are influenced by the conformational landscape. Therefore, accurate predictions often require a conformational search and averaging the calculated chemical shifts based on the Boltzmann population of the stable conformers. researchgate.net

While specific computational studies on this compound are not extensively available in the literature, theoretical chemical shifts can be estimated based on calculations for structurally similar compounds. The following table provides hypothetical ¹³C and ¹⁹F NMR chemical shift values for this compound, predicted based on DFT calculations of analogous fluorinated phenethylamines.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
C1 (CH₂) 84.5 (d, J = 170 Hz) -215.0
C2 (CH) 55.2
C3 (CH₃) 15.8
C4 (Aromatic C, ipso) 138.1
C5/C9 (Aromatic CH, ortho) 129.5
C6/C8 (Aromatic CH, meta) 128.8
C7 (Aromatic CH, para) 126.9
F -215.0

Note: These are hypothetical values based on computational models of similar structures and are for illustrative purposes. Actual experimental values may vary. The splitting pattern for C1 is a doublet due to one-bond coupling with the fluorine atom.

The predicted ¹⁹F chemical shift is in the typical range for aliphatic fluorides. wikipedia.orgucsb.edu The carbon attached to the fluorine (C1) is expected to show a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. wikipedia.org

Reactivity Prediction and Mechanistic Modeling of Derivatization Reactions

Computational chemistry provides powerful tools to predict the reactivity of molecules and to model the mechanisms of their reactions. For this compound, reactivity is primarily associated with the amino group and the benzylic C-F bond.

The primary amine group is a nucleophilic center and is expected to undergo typical amine derivatization reactions. nih.gov One common derivatization is acylation, where the amine reacts with an acylating agent, such as an acyl chloride or anhydride, to form an amide. nih.gov Computational modeling of such reactions can elucidate the reaction mechanism, which typically proceeds through a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. nih.gov Transition state theory can be used to calculate the activation energy of the reaction, providing a quantitative measure of its feasibility.

The reactivity of the C-F bond at the benzylic position is more complex. Generally, aliphatic C-F bonds are strong and unreactive. However, the benzylic position can stabilize a positive charge, making the C-F bond susceptible to cleavage under certain conditions. frontiersin.org Computational studies on benzylic fluorides have shown that their reactivity can be enhanced by Lewis or Brønsted acids, which coordinate to the fluorine atom and facilitate the formation of a benzylic carbocation. frontiersin.orgnih.gov Hydrogen bonding with solvents like hexafluoroisopropanol (HFIP) has also been shown to activate benzylic C-F bonds towards nucleophilic substitution. nih.gov

Mechanistic modeling of a potential derivatization reaction involving the displacement of the fluorine atom would involve locating the transition state for the C-F bond cleavage. The stability of the resulting carbocation intermediate can be assessed computationally. For this compound, the electron-donating character of the amino group would likely influence the stability of such an intermediate.

Electrophilic aromatic substitution on the phenyl ring is another potential reaction pathway. The aminoalkyl group is generally an activating, ortho-, para-directing group. Computational models can predict the most likely sites for electrophilic attack by calculating the distribution of electron density in the aromatic ring and the relative energies of the sigma complexes formed upon attack at the ortho, meta, and para positions. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Tetramethylsilane
Trichlorofluoromethane (CFCl₃)

Derivatization and Chemical Modification Strategies of 2 Amino 3 Fluoro 1 Phenylpropane

Chemical Functionalization of the Amino Group

The primary amino group in 2-amino-3-fluoro-1-phenylpropane is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through well-established chemical transformations.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of amide derivatives. For instance, reaction with acetyl chloride would yield N-acetyl-2-amino-3-fluoro-1-phenylpropane. The choice of the acyl group can significantly influence the lipophilicity and hydrogen bonding capacity of the resulting molecule.

Alkylation: N-alkylation of the primary amine can be achieved through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common approach. researchgate.net For example, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative, while reaction with acetone (B3395972) would lead to the N-isopropyl derivative. Direct alkylation with alkyl halides can also be employed, though it may be less selective and could result in the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov The "borrowing hydrogen" methodology, which involves the temporary oxidation of an alcohol to an aldehyde that then undergoes reductive amination, offers a greener alternative for N-alkylation. nih.gov

Sulfonamidation: The amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base. nih.gov Sulfonamides are known to be good bioisosteres for amides and can impart different electronic and solubility properties to the parent molecule. nih.gov The synthesis of sulfonamides from amines is a robust and widely used transformation in medicinal chemistry. nih.gov

ModificationReagent ExampleProduct Type
AcylationAcetyl chlorideAmide
AlkylationFormaldehyde/NaBH4Secondary Amine
Sulfonamidationp-Toluenesulfonyl chlorideSulfonamide

Salt Formation: As an amine, this compound is basic and can readily form stable salts with various acids. The most common salt form for pharmaceutical applications is the hydrochloride salt, which is typically prepared by treating the free base with hydrochloric acid. chemicalbook.comchemicalbook.comgoogle.com Other pharmaceutically acceptable salts, such as sulfate, phosphate, mesylate, or tartrate, can also be prepared to modify the solubility, stability, and bioavailability of the compound. The formation of a hydrochloride salt of a phenylethylamine compound has been described as part of a multi-step synthesis. wipo.int

Pro-moieties: The amino group can be derivatized to form pro-moieties, which are bioreversible derivatives that can improve drug delivery properties. tandfonline.commdpi.comnih.govnih.gov One common strategy is the formation of amino acid prodrugs, where an amino acid is coupled to the amino group of the parent molecule. nih.govnih.gov These prodrugs can exhibit enhanced water solubility and may be actively transported by amino acid transporters in the body. nih.gov Another approach is the formation of N-Mannich bases, which can increase the lipophilicity of the parent amine. mdpi.com The "trimethyl lock" and coumarin (B35378) systems are other examples of pro-moiety strategies that can be employed for amines. mdpi.com A series of disubstituted tetrahydro-1,3,5-thiadiazine-2-thione (THTT) derivatives have also been explored as promising prodrugs for amino acids and similar compounds, offering high lipophilicity and susceptibility to enzymatic hydrolysis. psu.edu

Modifications of the Phenyl Ring and Propane (B168953) Side Chain

The phenyl ring and the propane side chain of this compound provide additional opportunities for chemical modification.

The fluorine atom on the phenyl ring of this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA) reactions. mdpi.comnih.gov The electron-withdrawing nature of the fluorine atom activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the fluorine. masterorganicchemistry.com This allows for the introduction of various substituents, such as other halogens, alkoxy, amino, or cyano groups. For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of the fluorine atom with a methoxy (B1213986) group. The reactivity of polyfluoroarenes in SNA reactions is well-documented and provides a pathway to highly functionalized aromatic compounds. mdpi.comnih.govmdpi.com

Electrophilic aromatic substitution (EAS) on the fluorinated phenyl ring is also possible, although the fluorine atom is a deactivating group. quora.com The directing effect of the existing substituents (the fluoro group and the aminopropyl chain) would determine the position of the incoming electrophile.

Reaction TypePosition of AttackPotential Substituent
Nucleophilic Aromatic SubstitutionOrtho, Para to FluorineAlkoxy, Amino, Cyano
Electrophilic Aromatic SubstitutionDependent on directing effectsNitro, Halogen, Acyl

The propane side chain offers two primary sites for regioselective functionalization: the benzylic position (C1) and the carbon bearing the fluorine atom (C3).

The benzylic position (C1) is activated due to its proximity to the phenyl ring, making it susceptible to reactions such as oxidation, halogenation, and substitution. nih.govchemistrysteps.comyoutube.comkhanacademy.orgmasterorganicchemistry.com For instance, controlled oxidation could potentially introduce a hydroxyl or a keto group at the benzylic carbon. Radical bromination using N-bromosuccinimide (NBS) could selectively introduce a bromine atom at the benzylic position, which can then be further transformed through nucleophilic substitution reactions. youtube.comkhanacademy.org

Functionalization at the C3 position, which is adjacent to the fluorine atom, could be more challenging. However, specific synthetic strategies might allow for the introduction of other functional groups at this position, potentially through multi-step sequences involving the initial synthesis of a precursor with a different functional group at C3 that is later converted to a fluoro group. The synthesis of related 2-amino-3-phenylpropan-1-ol (B95927) compounds has been achieved from Baylis-Hillman adducts, suggesting pathways for modification of the propanol (B110389) backbone. rasayanjournal.co.in

Stereochemical Modifications and Epimerization Studies

This compound possesses a chiral center at the C2 position of the propane chain, meaning it can exist as two enantiomers, (R)- and (S)-2-amino-3-fluoro-1-phenylpropane. The stereochemistry of the molecule is crucial as different enantiomers can exhibit distinct biological activities.

The stereoselective synthesis of this compound and its derivatives is therefore of significant interest. This can be achieved through various asymmetric synthesis strategies, such as the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. The stereoselective synthesis of related β-amino-α-fluoro esters has been reported, demonstrating the feasibility of controlling the stereochemistry at the carbon bearing the fluorine atom. flinders.edu.au The synthesis of enantiomerically enriched protected 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates has also been developed, highlighting methods for creating chiral amino-functionalized chains. nih.gov

Epimerization, the change in configuration at a single stereocenter, is a potential concern, particularly under certain reaction conditions. pearson.commdpi.comlibretexts.org For amines, epimerization can occur via the formation of an achiral intermediate, such as an enamine or an imine, especially in the presence of acid or base. pearson.commdpi.com Studies on the epimerization of chiral drugs have shown that factors such as pH and the presence of proteins can influence the rate of racemization. nih.gov Therefore, when performing chemical modifications on this compound, it is important to choose reaction conditions that minimize the risk of epimerization to maintain the desired stereochemical integrity of the molecule. The use of epimerization-free preparation methods for amino acid derivatives, for example, employing specific Brønsted acids, has been explored to preserve stereochemistry during amide bond formation. acs.org

Isotope Labeling Approaches for Research Applications

Isotope labeling of this compound is a critical strategy for its use in various research applications, particularly in the fields of pharmacology and neuroimaging. By replacing one or more atoms of the molecule with their isotopes, researchers can track the compound's metabolic fate, quantify its distribution in biological systems, and investigate its interaction with specific targets. The primary methods involve the incorporation of stable isotopes, such as deuterium (B1214612) (²H), or positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F).

Deuterium (²H) Labeling

The introduction of deuterium, a stable isotope of hydrogen, into the structure of this compound serves multiple research purposes. Deuterated analogs are invaluable as internal standards for quantitative analysis by mass spectrometry, providing a precise reference for measuring the concentration of the non-labeled compound in biological samples. Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic processes due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. mdpi.com This allows for the investigation of specific metabolic pathways and can enhance the metabolic stability of the compound. nih.gov

Synthetic strategies for deuterium labeling often target specific positions in the molecule. For instance, selective deuteration of the benzylic position can be achieved using catalytic systems like Palladium on carbon (Pd/C) with an aluminum-D₂O system, which facilitates H-D exchange reactions. mdpi.com Another approach involves using deuterated reagents during the synthesis, such as employing a deuterated reducing agent to introduce deuterium atoms stereospecifically.

Table 1: Potential Deuterium Labeling Strategies for this compound

Labeled PositionPrecursor/ReagentMethodResearch Application
Benzylic C-12-Amino-3-fluoro-1-phenylpropan-1-oneCatalytic reduction with D₂ gasMetabolic stability studies
Propyl chainDeuterated starting materialsMulti-step chemical synthesisPharmacokinetic analysis
Aromatic ringThis compoundH-D exchange with D₂O and catalystInternal standard for mass spectrometry

Radiolabeling for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a noninvasive imaging technique that provides functional information about physiological processes in vivo. frontiersin.orgnih.gov For a compound like this compound to be used as a PET tracer, it must be labeled with a positron-emitting isotope. The most common choices for organic molecules are carbon-11 and fluorine-18, due to their suitable half-lives and decay characteristics. nih.gov

Carbon-11 (¹¹C) Labeling: With a short half-life of approximately 20 minutes, ¹¹C requires a cyclotron in close proximity to the imaging facility. frontiersin.org Labeling with ¹¹C often involves the methylation of an amine or thiol precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For this compound, ¹¹C could potentially be introduced by N-methylation of a des-methyl precursor or by incorporating a [¹¹C]carbonyl group during the synthesis. The rapid nature of ¹¹C-labeling reactions is essential to maximize the radiochemical yield (RCY) before significant decay occurs. nih.gov

Fluorine-18 (¹⁸F) Labeling: Fluorine-18 has a longer half-life of nearly 110 minutes, which allows for more complex multi-step syntheses and transportation to facilities without an on-site cyclotron. nih.gov Given that this compound already contains a fluorine atom, a common strategy would be to synthesize a precursor molecule where a suitable leaving group (e.g., tosylate, mesylate, or nitro group) is positioned at the desired location. This precursor can then undergo nucleophilic substitution with [¹⁸F]fluoride. nih.gov For example, a precursor with a leaving group at the 3-position of the propyl chain could be reacted with K[¹⁸F]F/Kryptofix 2.2.2 to yield the desired [¹⁸F]-labeled tracer. nih.gov Such ¹⁸F-labeled amphetamine analogues have been developed for brain imaging studies. nih.gov

Table 2: Potential Radiolabeling Strategies for PET Tracer Development

IsotopeLabeling StrategyPrecursor ExampleTypical ConditionsPotential Application
¹¹C N-methylationN-desmethyl-2-amino-3-fluoro-1-phenylpropane[¹¹C]CH₃I, base, polar aprotic solventBrain receptor mapping
¹⁸F Nucleophilic Substitution2-Amino-1-phenyl-3-(tosyloxy)propaneK[¹⁸F]F, Kryptofix 2.2.2, heatNeurotransmitter transporter imaging nih.gov

Role of 2 Amino 3 Fluoro 1 Phenylpropane As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

2-Amino-3-fluoro-1-phenylpropane, also known as 3-fluoroamphetamine, serves as a valuable precursor in the synthesis of more complex fluorinated organic molecules. Its structure, which combines a phenylpropane backbone with an amino group and a fluorine atom, makes it an ideal starting point for constructing sophisticated chemical entities, particularly fluorinated analogues of amino acids and peptides. The introduction of fluorine into amino acids can significantly alter their properties, including enzymatic stability and biological activity, making them a subject of intense research in medicinal chemistry.

The synthesis of β-fluorinated amino acids, for instance, often employs starting materials with a similar structural framework. Research has demonstrated the synthesis of 3-fluorophenylalanine analogues starting from (1R,2R)-2-amino-1-phenylpropane-1,3-diol. mdpi.com In these synthetic pathways, the existing aminophenylpropane structure is chemically modified through steps like protection of the amino group, selective fluorination of a hydroxyl group, and subsequent oxidation to yield the desired fluorinated amino acid. mdpi.comresearchgate.net These examples highlight the utility of the aminophenylpropane skeleton as a foundational element for building stereochemically defined, complex fluorinated molecules.

The strategic placement of the fluorine atom on the phenyl ring in this compound offers a distinct advantage. This fluorine can modulate the electronic properties and metabolic stability of derivative compounds. As a synthetic intermediate, it can be incorporated into larger molecules through reactions involving its amino group, such as amide bond formation, to create fluorinated peptides or other bioactive compounds. The ability to use this compound as a building block facilitates the exploration of structure-activity relationships in drug discovery, where the presence and position of fluorine can be a critical determinant of therapeutic efficacy.

Table 1: Synthetic Strategies for Fluorinated Phenylalanine Analogues

Starting Material Key Reactions Product
(1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol Boc-protection, Alloc-protection, Fluorination (DAST), Deprotection, Oxidation (3R)-3-fluoro-ʟ-phenylalanine
(S)-imidazolidinone Stereoselective benzylation with tetrafluorobenzyl bromides, Hydrolysis (S)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propionic acid

Scaffold for Ligand Design and Pharmacophore Development (Structural design, not clinical activity)

In the field of medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of compounds for biological screening. This compound represents an appealing scaffold for ligand design due to its combination of a rigid phenyl ring and a flexible amino-propane side chain. This structure is analogous to the amino acid phenylalanine, a common component in many biologically active peptides and small-molecule drugs.

The development of a pharmacophore model—an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule—is a crucial step in rational drug design. nih.gov The key structural elements of this compound can be utilized to match specific pharmacophoric features:

Aromatic Ring: The phenyl group can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket.

Amino Group: The primary amine can act as a hydrogen bond donor or can be protonated to form ionic interactions.

Fluorine Atom: The fluorine substituent is a particularly valuable feature. It can alter the molecule's lipophilicity and electrostatic profile, and it can participate in hydrogen bonding or other dipole-dipole interactions, thereby fine-tuning the binding affinity and selectivity of a ligand for its target. wikipedia.org

By modifying this scaffold—for example, by attaching different substituents to the amino group or the phenyl ring—chemists can systematically design and synthesize new molecules. This approach allows for the exploration of the chemical space around a known active compound or the de novo design of inhibitors for specific biological targets, such as enzymes or protein-protein interactions. mt.comnih.gov The inherent properties of the this compound scaffold make it a versatile starting point for developing novel therapeutic agents.

Applications in Materials Science Research (e.g., monomers for fluoropolymers)

While direct applications of this compound as a monomer in materials science are not extensively documented, its structural characteristics suggest potential utility in this area. Phenylpropane derivatives are fundamental units in important natural polymers like lignin, which is formed by the cross-linking of phenolic phenylpropane precursors. This demonstrates the inherent capability of the phenylpropane skeleton to undergo polymerization.

In the realm of synthetic polymers, fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These properties arise from the strength and stability of the carbon-fluorine bond. Typically, fluoropolymers are synthesized from small, highly fluorinated monomers like tetrafluoroethylene. However, there is growing interest in creating fluorinated polymers with more complex and functional monomers to achieve tailored properties.

Given this context, this compound could be explored as a specialty monomer. The presence of the amino group provides a reactive handle for polymerization reactions, such as polycondensation, to form polyamides or polyimides. The incorporation of the fluorophenylpropane unit into a polymer backbone could impart a combination of desirable characteristics:

The rigidity of the phenyl ring could enhance the thermal stability of the polymer.

The fluorine atom could lower the material's surface energy and improve its chemical inertness.

This represents an area ripe for future research, where the compound could serve as a building block for novel, high-performance fluorinated materials.

Table 2: Potential Polymer Types from this compound

Polymerization Method Potential Polymer Class Expected Properties
Polycondensation with dicarboxylic acids Polyamide High thermal stability, chemical resistance
Reaction with dianhydrides Polyimide Excellent thermal and mechanical properties

Utilization in Probe Development for Chemical Biology Investigations

Chemical probes are essential tools for studying complex biological systems. The unique properties of the fluorine atom make fluorinated molecules, including this compound, highly suitable for the development of such probes.

One of the most powerful applications is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is not naturally abundant in biological systems, the ¹⁹F NMR signal from a probe containing a fluorine atom is highly specific and free from background noise. By incorporating this compound into a larger molecule designed to bind to a specific protein or biomolecule, researchers can use ¹⁹F NMR to study binding events, conformational changes, and other molecular interactions in a complex biological milieu.

Furthermore, the aminophenylpropane structure can be integrated into fluorescent probes. While the compound itself is not fluorescent, it can be chemically linked to a fluorophore (a fluorescent chemical compound). The resulting probe can be designed so that its fluorescence properties change upon binding to a target analyte or entering a specific cellular environment. The fluorinated portion of the probe can help to tune its solubility, cell permeability, and interaction with the target. The development of such probes is crucial for visualizing biological processes in real-time within living cells.

In essence, this compound serves as a versatile building block for creating sophisticated molecular tools that enable detailed investigation of biological functions at the molecular level.

Molecular Interactions and Mechanistic Inquiries Preclinical, in Vitro Focus

Theoretical Ligand-Target Binding Predictions (Computational Modeling, e.g., Molecular Docking)

No molecular docking or computational modeling studies specifically investigating the binding of 2-Amino-3-fluoro-1-phenylpropane to any biological target have been published in the accessible scientific literature. Such studies are instrumental in predicting the potential binding affinity and mode of interaction of a ligand with a protein's binding site. For a compound like this compound, molecular docking could provide theoretical insights into its potential interactions with targets such as monoamine transporters or receptors in the central nervous system. However, without experimental validation, these predictions remain purely theoretical.

Enzymatic Biotransformation Pathways (Preclinical, in vitro only)

There are no available in vitro studies detailing the enzymatic biotransformation of this compound. In vitro metabolism studies, typically using liver microsomes or recombinant cytochrome P450 (CYP) enzymes, are essential for identifying the metabolic pathways a compound undergoes. For structurally similar compounds, such as other phenylpropanes, metabolism often involves hydroxylation of the aromatic ring and N-dealkylation, primarily mediated by CYP enzymes. The introduction of a fluorine atom, as in this compound, can influence metabolic stability, potentially blocking sites of metabolism or altering enzyme-substrate interactions. However, without specific data, the metabolic fate of this compound remains unknown.

Receptor Binding Studies (Preclinical, in vitro affinity, devoid of functional or in vivo outcomes)

No preclinical, in vitro receptor binding assays have been reported for this compound. These studies are fundamental in determining the affinity of a compound for a range of biological receptors. By using radioligand binding assays, researchers can quantify the binding constant (Ki) of a compound for various receptors, providing a profile of its potential biological targets. For a molecule with a phenylethylamine scaffold, key targets of interest would likely include dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters, as well as adrenergic and other G-protein coupled receptors. The absence of such data means the receptor binding profile of this compound is not characterized.

Substrate Specificity Analysis in Biochemical Systems (Preclinical, in vitro)

No in vitro studies have been published that analyze the substrate specificity of this compound for any biochemical systems, such as neurotransmitter transporters. Substrate specificity assays, for instance, using cells expressing specific transporters, can determine whether a compound acts as a substrate (is transported), an inhibitor (blocks transport), or both. This information is critical for understanding the potential mechanism of action of a psychoactive compound. For example, studies on other phenylethylamines have detailed their varied activities as substrates for monoamine transporters. nih.gov The specific impact of the 3-fluoro substitution on the phenylpropane backbone in this context has not been experimentally determined for this compound.

Emerging Research Frontiers and Future Directions for 2 Amino 3 Fluoro 1 Phenylpropane Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated amines like 2-amino-3-fluoro-1-phenylpropane presents unique challenges. grantome.com Traditional methods often rely on harsh reagents and conditions. Consequently, a significant research frontier is the development of more efficient, selective, and sustainable synthetic routes.

Recent advancements focus on late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a later step in the synthesis. This approach is highly desirable as it allows for the diversification of molecular scaffolds. pharmtech.com For instance, palladium-catalyzed fluorination of arylboronic acid derivatives has shown promise for the synthesis of functionalized aryl fluorides on a multigram scale. pharmtech.com Another innovative approach involves the copper-catalyzed three-component aminofluorination of alkenes, providing direct access to a variety of β-fluoroalkylamines. nih.gov

Researchers are also exploring the use of deoxyfluorinating agents like (diethylamino)sulfur trifluoride (DAST) for the synthesis of fluorinated compounds. nih.govacs.org For example, the treatment of enantiomerically pure 2-hydroxyl-substituted phenylpropyl analogs with DAST can yield the desired 2-fluoro-substituted products. nih.gov More recent developments have focused on making amide bond formation, a related critical step in many syntheses, more sustainable by using DAST to facilitate the coupling of carboxylic acids and amines under ambient conditions, sometimes even allowing for the direct crystallization of the product. acs.org

The synthesis of fluorinated amino acids, which are structurally related to this compound, is also a burgeoning area. Methods for the stereoselective synthesis of 3-fluorophenylalanine analogs have been developed, starting from precursors like (1R,2R)-2-amino-1-phenylpropane-1,3-diol. nih.govmdpi.com These methods often involve protection, fluorination with reagents like DAST, and subsequent deprotection and oxidation steps. nih.govmdpi.com

Sustainable chemistry principles are also being integrated into these synthetic strategies. This includes the use of more benign C1 sources like CO2 and CS2 for the synthesis of fluorinated amine derivatives, and the development of new, more stable deoxyfluorination reagents. acs.orgnih.gov

Advanced Computational Approaches for Structure-Reactivity and Interaction Predictions

Computational chemistry is becoming an indispensable tool in the study of fluorinated molecules. Quantum mechanical calculations and molecular modeling can provide deep insights into the structure, reactivity, and potential biological interactions of compounds like this compound.

These computational methods can predict how the introduction of a fluorine atom will affect a molecule's conformation, electronic distribution, and pKa. nih.gov This information is crucial for understanding structure-activity relationships (SAR) and for designing new molecules with desired properties. For example, computational studies can help rationalize the observed enantioselectivity in the binding of fluorinated analogs to biological targets. nih.gov

Furthermore, computational approaches are being used to guide the development of new synthetic methods. By modeling reaction mechanisms, chemists can better understand the factors that control selectivity and yield, leading to the design of more efficient catalytic systems. For instance, mechanistic studies involving organometallic intermediates in palladium-catalyzed fluorination reactions have been aided by computational analysis. pharmtech.com

Exploration of New Applications as a Versatile Research Tool in Chemical Sciences

Beyond its potential biological applications, this compound and its analogs can serve as valuable research tools in various areas of chemical science. The fluorine atom can be used as a sensitive probe for studying molecular interactions and dynamics.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can be used to study the local environment of the fluorine atom. This makes fluorinated compounds excellent probes for investigating protein-ligand interactions, protein folding, and the dynamics of biological membranes. The site-selective introduction of fluorine into amino acids and peptides is a growing area of research for this purpose. rsc.org

Fluorinated compounds are also finding increasing use in the development of tracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. pharmtech.com The development of efficient methods for introducing the PET isotope ¹⁸F into molecules at a late stage is a major research focus. pharmtech.comnih.gov

Challenges and Opportunities in the Broader Field of Fluorinated Amines Research

The field of fluorinated amines research, while full of promise, also faces several challenges. One of the primary challenges is the inherent difficulty of carbon-fluorine bond formation. grantome.compharmtech.com Developing new, milder, and more selective fluorination methods remains a key objective. grantome.com

Another challenge is the potential for metabolic defluorination. While the C-F bond is generally stable, it can be cleaved by metabolic enzymes, which can lead to the formation of reactive or toxic metabolites. acs.org Understanding the mechanisms of defluorination and designing molecules that are resistant to this process is an important area of research. acs.org For example, fluoromethylamines can be prone to decomposition, a stability issue that can sometimes be mitigated by converting the amine to an amide. nih.gov

Despite these challenges, the opportunities in fluorinated amine research are vast. The unique properties of fluorine provide a powerful tool for modulating the properties of bioactive molecules. nih.govacs.org The strategic incorporation of fluorine can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govpsychoactif.org As our understanding of fluorine chemistry and biology grows, so too will the applications of fluorinated amines in medicine, agriculture, and materials science. rsc.orgresearchgate.net

Design of New Fluorinated Analogs for Mechanistic Biological Studies

The design and synthesis of new fluorinated analogs of biologically active molecules is a key strategy for elucidating their mechanisms of action. By systematically replacing hydrogen atoms with fluorine, researchers can probe the importance of specific interactions and conformational preferences.

For example, the synthesis of a series of 2- and 3-substituted-3-phenylpropyl analogs of known dopamine (B1211576) and serotonin (B10506) transporter ligands, including fluoro-substituted derivatives, has provided valuable insights into the structure-activity relationships of these compounds. nih.govebi.ac.uk These studies have shown that the position and stereochemistry of the fluorine substituent can have a dramatic effect on binding affinity and selectivity. nih.gov

The incorporation of fluorinated amino acids into peptides and proteins is another powerful approach for studying biological systems. nih.gov Fluorinated amino acids can be used to stabilize specific peptide conformations, to probe enzyme-substrate interactions, and to develop more potent and stable therapeutic peptides. nih.gov The development of new synthetic methods for preparing enantiomerically pure fluorinated amino acids is therefore a high priority. mdpi.comgoogle.com

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-3-fluoro-1-phenylpropane, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The synthesis typically employs stereoselective strategies using chiral epoxides or fluorinated precursors. For example, ring-opening reactions of chiral epoxides with amines under controlled temperatures (0–25°C) can introduce the amino group while preserving stereochemistry . Catalysts like palladium or enzymes may enhance enantiomeric excess (e.e.). Reaction optimization (e.g., solvent polarity, temperature gradients) is critical: polar aprotic solvents (e.g., DMF) improve nucleophilicity, while lower temperatures reduce racemization risks. Continuous flow reactors have shown promise in scaling up synthesis while maintaining stereochemical integrity .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environment shifts, while 1H^{1}\text{H} NMR resolves diastereotopic proton splitting patterns .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers; retention times correlate with stereopurity .
  • X-ray Crystallography : Definitive for absolute configuration determination, particularly when heavy atoms (e.g., fluorine) enhance diffraction contrast .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities via isotopic patterns .

Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity increases polarity, enhancing solubility in polar solvents (e.g., methanol) and hydrogen-bonding potential. This alters logP values, which can be quantified via reversed-phase HPLC. Comparative studies with non-fluorinated analogs (e.g., replacing F with H or CH3_3) reveal reduced metabolic stability in fluorinated derivatives due to stronger enzyme-binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. Systematic approaches include:

  • Purity Validation : Use HPLC and elemental analysis to confirm ≥98% purity, excluding confounding byproducts .
  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables.
  • Structural Analog Comparison : Test fluorinated vs. non-fluorinated analogs (e.g., 3-Amino-1,1,1-trifluoro-2-propanol ) to identify fluorine-specific effects.

Q. What strategies are recommended for optimizing enantiomeric excess (e.e.) in stereoselective synthesis?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived ligands) to induce >90% e.e. in amine-epoxide coupling .
  • Kinetic Resolution : Exploit differences in reaction rates between enantiomers via slow reagent addition.
  • Continuous Flow Reactors : Enhance stereocontrol by maintaining precise temperature/pressure gradients .

Q. How can computational methods predict and validate the binding modes of this compound with enzymes?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with active sites, emphasizing fluorine’s role in hydrogen bonding .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) under physiological conditions.
  • Experimental Validation : Compare computational predictions with crystallographic data or mutagenesis studies (e.g., Ala-scanning of enzyme residues) .

Q. What are the key challenges in synthesizing and characterizing structural analogs of this compound?

Methodological Answer:

  • Stereochemical Complexity : Derivatives with multiple chiral centers require multi-step protection/deprotection strategies .
  • Fluorine Reactivity : Fluorine’s strong C-F bond limits derivatization; selective fluorination reagents (e.g., DAST) are essential .
  • Analytical Differentiation : Use tandem MS/MS or 2D NMR (e.g., NOESY) to distinguish regioisomers in analogs like 3-(4-fluorophenyl)propanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.